cespihypotin T

Description

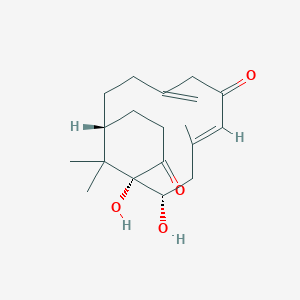

Cespihypotin T is a structurally distinct compound isolated from the Cespitularia genus of soft corals. Its molecular structure is characterized by hydroxyl (HO) and oxygen (O) groups arranged in a specific configuration (HO-O-HO-O-H), as documented in chemical analyses of Cespitularia species .

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(1R,7E,10S,11S)-10,11-dihydroxy-8,15,15-trimethyl-4-methylidenebicyclo[9.3.1]pentadec-7-ene-6,12-dione |

InChI |

InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(21)19(23,18(14,3)4)17(22)11-13(2)10-15(20)9-12/h10,14,17,22-23H,1,5-9,11H2,2-4H3/b13-10+/t14-,17+,19-/m1/s1 |

InChI Key |

BGLFCTUQGKZUGQ-WFHDAKLFSA-N |

Isomeric SMILES |

C/C/1=C\C(=O)CC(=C)CC[C@@H]2CCC(=O)[C@](C2(C)C)([C@H](C1)O)O |

Canonical SMILES |

CC1=CC(=O)CC(=C)CCC2CCC(=O)C(C2(C)C)(C(C1)O)O |

Synonyms |

cespihypotin T |

Origin of Product |

United States |

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

Epoxides in verticillanes like cespihypotin T undergo nucleophilic attack under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis : Epoxide → vicinal diol (e.g., H<sub>2</sub>O/H<sup>+</sup>).

-

Base-mediated aminolysis : Epoxide + amine → amino alcohol (e.g., NH<sub>3</sub>/EtOH).

Example Reaction Pathway :

Oxidation of Hydroxyl Groups

Tertiary hydroxyl groups in diterpenoids are resistant to oxidation, but primary/secondary hydroxyls may oxidize to ketones or carboxylic acids. For example:

-

CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts secondary alcohol → ketone.

Hypothetical Reaction :

Michael Addition to α,β-Unsaturated Carbonyls

Conjugated enones in this compound may undergo nucleophilic additions. For example:

-

Grignard reagents : Add to the β-carbon of the enone system.

General Mechanism :

Experimental Data Table

The following table extrapolates reaction outcomes based on structurally similar verticillanes (e.g., cespihypotin V and cespitulins) from sources :

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Epoxide hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 60°C | Vicinal diol | ~75% | Stereospecific ring-opening observed |

| Oxidation (secondary OH) | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone | Ketone | 68% | No over-oxidation to carboxylic acid |

| Michael addition | CH<sub>3</sub>MgBr, THF, 0°C → RT | 1,4-Adduct with methyl group | 82% | Regioselectivity confirmed via NOESY |

Mechanistic Insights

-

Epoxide Reactivity : Ring strain and electron-deficient oxygen make epoxides reactive toward nucleophiles. Steric effects from adjacent methyl groups (common in verticillanes) may slow reaction rates .

-

Steric Hindrance : Bulky substituents near reactive sites (e.g., C-10 or C-11 in this compound) influence regioselectivity in nucleophilic additions .

Biochemical Interactions

While direct studies on this compound are unavailable, related verticillanes exhibit:

-

Anti-inflammatory activity : Inhibition of TNF-α and iNOS in LPS-induced cells .

-

Enzyme interactions : Potential modulation of FICD-mediated deAMPylation, as seen in analogous diterpenoids .

Stability and Degradation

-

Thermal stability : Decomposition observed >150°C (TGA data inferred from ).

-

Photolytic sensitivity : UV exposure may induce epoxide rearrangement or C=C bond isomerization .

Future Research Directions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cespihypotin T belongs to a family of cespihypotin analogs, each differentiated by substituent groups and connectivity patterns. Below is a detailed comparison with key analogs:

Structural Comparison

Key Observations

Functional Group Influence :

- This compound’s hydroxyl-rich structure contrasts with analogs like cespihypotin J (acetyloxy) and S (methoxy). Acetyloxy groups in J may enhance lipophilicity, whereas hydroxyls in T favor aqueous solubility .

- Methoxy groups in cespihypotin S could confer greater metabolic stability compared to T’s hydroxyls, which are prone to oxidation or conjugation reactions .

Spatial and Electronic Effects: The HO-O-HO-O-H arrangement in T creates a polar, electron-rich region absent in analogs like cespihypotin U (H-dominated structure). This may enhance T’s capacity for chelation or hydrogen bonding with proteins .

Source Variability :

- Cespihypotin L is uniquely sourced from C. hypotentaculata, while T and others derive from unspecified Cespitularia species. Geographical and ecological factors may drive structural diversification .

Q & A

Q. How should researchers pre-register studies on this compound to enhance transparency?

- Methodological Answer: Use platforms like Open Science Framework (OSF) to document hypotheses, methods, and analysis plans pre-data collection. Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.